molecular formula C10H10FNO3 B13089741 Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate

Cat. No.: B13089741
M. Wt: 211.19 g/mol
InChI Key: WGRSXHQCAZLSOC-UHFFFAOYSA-N
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Description

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is a chemical compound that belongs to the class of fluorinated pyridines

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C10H10FNO3/c1-6(10(14)15-2)9(13)8-4-3-7(11)5-12-8/h3-6H,1-2H3

InChI Key

WGRSXHQCAZLSOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=NC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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